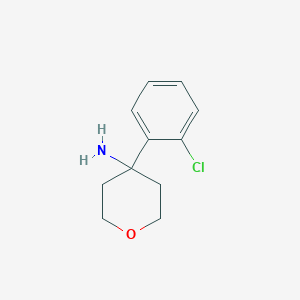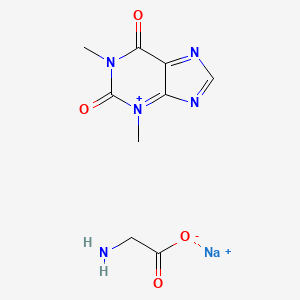
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione typically involves the reaction of theophylline with glycine in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final pharmaceutical-grade compound .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of purine chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of new bronchodilators and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the respiratory tract, providing relief from bronchoconstriction. The compound also has anti-inflammatory and immunomodulatory effects, contributing to its therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A methylxanthine derivative with similar bronchodilator properties.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility and absorption.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Uniqueness
Sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione is unique due to its combination of theophylline and glycine, which enhances its solubility and bioavailability. This makes it a more effective therapeutic agent compared to theophylline alone .
Propiedades
Fórmula molecular |
C9H11N5NaO4+ |
|---|---|
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
sodium;2-aminoacetate;1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H7N4O2.C2H5NO2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5;/h3H,1-2H3;1,3H2,(H,4,5);/q+1;;+1/p-1 |
Clave InChI |
LPJIMSDOKMFIPL-UHFFFAOYSA-M |
SMILES canónico |
CN1C(=O)C2=NC=NC2=[N+](C1=O)C.C(C(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


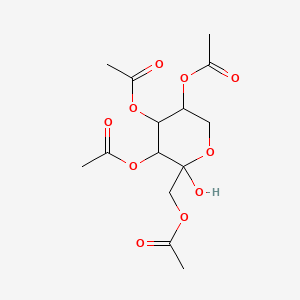

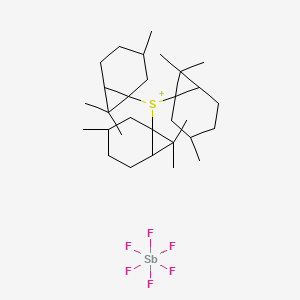
![tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15124381.png)
![6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate](/img/structure/B15124389.png)
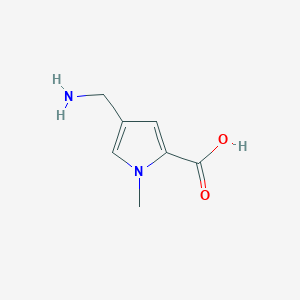
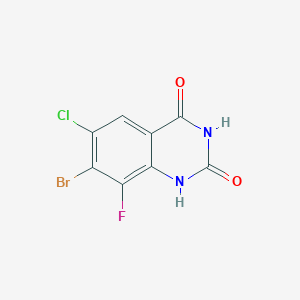
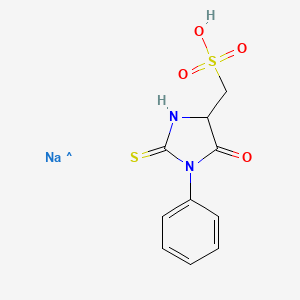
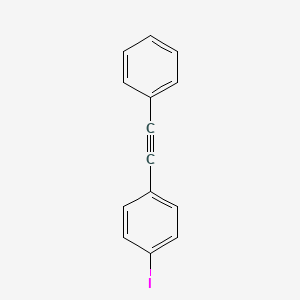
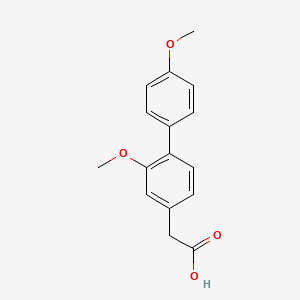
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)


